ethyl 5-chloro-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

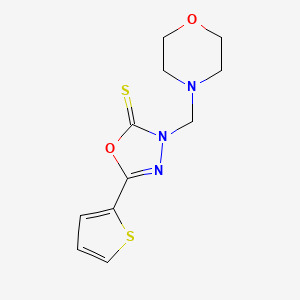

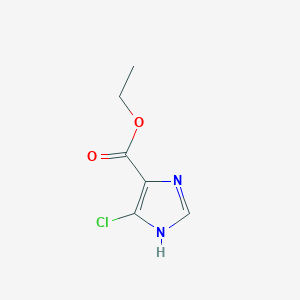

Ethyl 5-chloro-1H-imidazole-4-carboxylate is a ring-substituted-1H-imidazole-4-carboxylic acid derivative . It is an off-white to yellow crystalline powder .

Synthesis Analysis

The synthesis of ethyl 5-chloro-1H-imidazole-4-carboxylate involves coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors . There are also various protocols available for the synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular formula of ethyl 5-chloro-1H-imidazole-4-carboxylate is C6H7ClN2O2 . The InChI code is 1S/C6H7ClN2O2/c1-2-11-6 (10)4-5 (7)9-3-8-4/h3H,2H2,1H3, (H,8,9) .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1H-imidazole-4-carboxylate is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water . It has a molecular weight of 174.59 .Scientific Research Applications

Anti-Tuberculosis Agents

Ethyl 5-chloro-1H-imidazole-4-carboxylate has been investigated as a novel class of anti-tuberculosis agents . Tuberculosis (TB) remains a global health challenge, and finding effective treatments is crucial. Researchers have explored the potential of this compound to combat TB, although further studies are needed to fully understand its mechanism of action and efficacy.

Lanthanide Sulfate-Carboxylates Synthesis

In the field of coordination chemistry, ethyl 5-chloro-1H-imidazole-4-carboxylate has been employed in the synthesis of lanthanide sulfate–carboxylates. Specifically, it participates in the formation of complexes such as [Ln(HIMC)(SO4)(H2O)] (where Ln represents lanthanide ions, e.g., Dy and Eu) through in situ decarboxylation in the presence of Cu(II) ions . These complexes have potential applications in luminescent materials and catalysis.

Multicomponent Reactions

Imidazoles, including ethyl 5-chloro-1H-imidazole-4-carboxylate, are versatile building blocks in multicomponent reactions (MCRs). Recent advancements in MCRs have highlighted the utility of imidazole derivatives in diverse synthetic contexts. Researchers have explored various conditions for these reactions, leading to the efficient synthesis of complex molecules . While specific examples involving this compound are not explicitly mentioned, its participation in MCRs underscores its synthetic potential.

Safety and Hazards

properties

IUPAC Name |

ethyl 5-chloro-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMKYTDEGLFVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-chloro-1H-imidazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)

![3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2694780.png)